4-bromo-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
4-bromo-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H14BrN3O2S and its molecular weight is 380.26. The purity is usually 95%.
BenchChem offers high-quality 4-bromo-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
a. Anticancer Agents: Imidazoles have been investigated for their antitumor properties. The compound’s unique structure may contribute to its ability to inhibit cancer cell growth or induce apoptosis. Further studies are needed to evaluate its efficacy against specific cancer types .
b. Anti-Inflammatory Activity: Imidazoles often exhibit anti-inflammatory effects. Researchers might explore this compound as a potential anti-inflammatory agent, targeting specific pathways involved in inflammation-related diseases.
c. Enzyme Inhibition: Imidazoles can act as enzyme inhibitors. Investigating whether this compound interacts with specific enzymes (such as kinases or proteases) could provide insights into its therapeutic potential.
Organic Electronics and Materials Science
The compound’s conjugated system and aromaticity make it interesting for organic electronics and materials applications:
a. Organic Thin Film Transistors (OTFTs): By functionalizing the compound, it could serve as a building block for novel dielectric materials in OTFTs. Researchers have explored similar thiophene derivatives for their electronic properties .
Mechanism of Action
Mode of Action
The compound’s structure, particularly the presence of a bromine atom and a carboxamide group, suggests it may undergo certain reactions such as Suzuki–Miyaura coupling . This reaction involves the formation of carbon-carbon bonds, which could alter the structure or function of the compound’s targets .
Biochemical Pathways
The compound’s potential involvement in suzuki–miyaura coupling suggests it may affect pathways related to carbon-carbon bond formation . This could have downstream effects on various biological processes, including protein synthesis and metabolism .
Result of Action
Given the compound’s potential involvement in Suzuki–Miyaura coupling, it may induce changes in the structure or function of its targets, which could in turn affect various cellular processes .
properties
IUPAC Name |
4-bromo-N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O2S/c1-18-5-2-10-3-6-19(15(21)13(10)18)7-4-17-14(20)12-8-11(16)9-22-12/h2-3,5-6,8-9H,4,7H2,1H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXPUOYMZOAGBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CC(=CS3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.